molecular formula C10H19NO2 B2580142 Tert-butyl 2-(1-aminocyclopropyl)propanoate CAS No. 2248405-42-5

Tert-butyl 2-(1-aminocyclopropyl)propanoate

Cat. No.: B2580142
CAS No.: 2248405-42-5
M. Wt: 185.267
InChI Key: DQPPJJRPAATEMF-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1-aminocyclopropyl)propanoate is an organic compound that features a tert-butyl ester group attached to a propanoate backbone, which is further substituted with an aminocyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(1-aminocyclopropyl)propanoate typically involves the following steps:

    Formation of the cyclopropylamine: This can be achieved through the reaction of cyclopropylcarboxylic acid with ammonia or an amine under high-pressure conditions.

    Esterification: The cyclopropylamine is then reacted with tert-butyl propanoate in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to form the desired ester.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminocyclopropyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

    Substitution: The aminocyclopropyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the aminocyclopropyl group.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

Tert-butyl 2-(1-aminocyclopropyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-aminocyclopropyl)propanoate involves its interaction with various molecular targets. The aminocyclopropyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The ester group may undergo hydrolysis, releasing the active aminocyclopropyl moiety, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

    Tert-butyl propanoate: Lacks the aminocyclopropyl group, making it less reactive in certain biochemical contexts.

    Cyclopropylamine derivatives: These compounds share the aminocyclopropyl group but differ in their ester or other substituents.

Uniqueness: Tert-butyl 2-(1-aminocyclopropyl)propanoate is unique due to the combination of the tert-butyl ester and aminocyclopropyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 2-(1-aminocyclopropyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-7(10(11)5-6-10)8(12)13-9(2,3)4/h7H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPPJJRPAATEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)C1(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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